molecular formula C13H15N3OS B7758056 3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No.: B7758056
M. Wt: 261.34 g/mol
InChI Key: NNVHCSNOBNPQEQ-XBXUPPNFSA-N
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Description

"3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is an intriguing organic compound that features a phenol group, a thiazole ring, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" typically involves a multi-step reaction sequence. One commonly used method starts with the preparation of a thiazole precursor through the condensation of an appropriate aldehyde with a thioamide. This intermediate is then subjected to hydrazonation using hydrazine hydrate to form the hydrazone linkage. Finally, the phenolic group is introduced via electrophilic substitution using suitable phenolic substrates under controlled conditions.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of reaction parameters, such as temperature, pressure, solvent choice, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

"3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" undergoes various types of chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of the hydrazone moiety to primary amines using reducing agents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions on the phenolic and thiazole moieties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Substituting Agents: Halogenating agents, nucleophiles like amines and alcohols

Major Products Formed from These Reactions

  • Oxidation: Formation of thiazole oxides

  • Reduction: Formation of amine derivatives

  • Substitution: Formation of various substituted phenol and thiazole derivatives

Scientific Research Applications

"3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" finds applications in several research domains:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor and signaling molecule.

  • Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

  • Industry: Utilized as an intermediate in the synthesis of dyes, polymers, and agrochemicals.

Mechanism of Action

The biological activity of "3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is primarily attributed to its interaction with specific molecular targets. The thiazole ring and hydrazone moiety facilitate binding to enzyme active sites, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to "3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" include those with thiazole and hydrazone functionalities. These compounds share structural similarities but differ in their substituents and overall reactivity.

List of Similar Compounds

  • 3-((E)-((E)-(3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

  • 3-((E)-((E)-(4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

  • 3-((E)-((E)-(5-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

The uniqueness of "this compound" lies in its specific substituents, which confer distinct chemical and biological properties.

Conclusion

"this compound" stands out as a compound of significant interest due to its versatile chemistry and wide range of applications. From synthetic routes to industrial production and scientific research, this compound continues to be a valuable subject of study.

Properties

IUPAC Name

3-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-16-10(2)9-18-13(16)15-14-8-11-5-4-6-12(17)7-11/h4-9,17H,3H2,1-2H3/b14-8+,15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHCSNOBNPQEQ-XBXUPPNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NN=CC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N/N=C/C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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